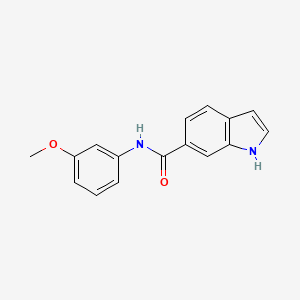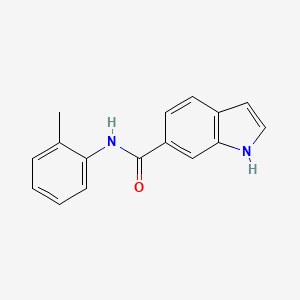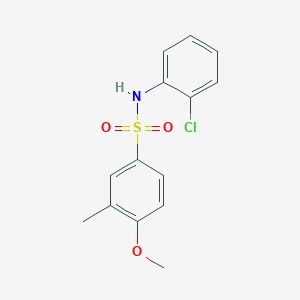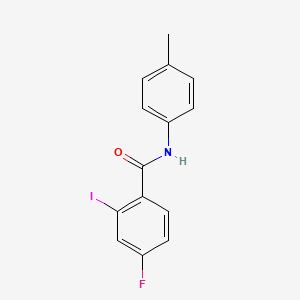
N-(3-methoxyphenyl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1H-indole-6-carboxamide, also known as RU-28306, is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-1H-indole-6-carboxamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This leads to the modulation of various cellular processes, including the release of neurotransmitters, regulation of intracellular calcium levels, and the activation of signaling pathways.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been reported to enhance memory and learning, reduce anxiety and depression, and have neuroprotective effects. Additionally, it has been shown to modulate the immune response and have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methoxyphenyl)-1H-indole-6-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for the use of N-(3-methoxyphenyl)-1H-indole-6-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be used to study the role of the sigma-1 receptor in cancer and immune system function. Finally, the development of new analogs of N-(3-methoxyphenyl)-1H-indole-6-carboxamide may lead to the discovery of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-1H-indole-6-carboxamide involves the reaction of 3-methoxyphenyl hydrazine with indole-6-carboxylic acid in the presence of a coupling reagent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of cellular functions such as ion transport, cell signaling, and apoptosis.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-4-2-3-13(10-14)18-16(19)12-6-5-11-7-8-17-15(11)9-12/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBZHOHWAVIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)
![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)



![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)



